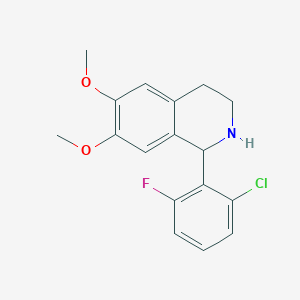
1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two methoxy groups on the isoquinoline structure. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
The synthesis of 1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluoroaniline.
Formation of Isoquinoline Core: The aniline derivative undergoes a Pictet-Spengler reaction with 3,4-dimethoxyphenylacetaldehyde to form the tetrahydroisoquinoline core.
Final Functionalization:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
化学反応の分析
1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the treatment of neurological disorders and as an anti-inflammatory compound.
Biological Studies: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
作用機序
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its pharmacological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar compounds to 1-(2-Chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline include other tetrahydroisoquinoline derivatives such as:
1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one: Known for its anti-inflammatory properties.
2-Chloro-6-fluorobenzaldehyde: Used as an intermediate in the synthesis of various organic compounds.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity.
特性
分子式 |
C17H17ClFNO2 |
|---|---|
分子量 |
321.8 g/mol |
IUPAC名 |
1-(2-chloro-6-fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C17H17ClFNO2/c1-21-14-8-10-6-7-20-17(11(10)9-15(14)22-2)16-12(18)4-3-5-13(16)19/h3-5,8-9,17,20H,6-7H2,1-2H3 |
InChIキー |
ZYOYWVGCPUFRIB-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=C(C=CC=C3Cl)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(4-methoxyphenyl)-5,5-dimethyl-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile](/img/structure/B15008216.png)
![7-[(2-hydroxyethyl)amino]-1-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B15008223.png)
![3-benzyl-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-1H-indole](/img/structure/B15008225.png)
![2-({(E)-[5-(2,3-dimethyl-4-nitrophenyl)furan-2-yl]methylidene}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B15008227.png)
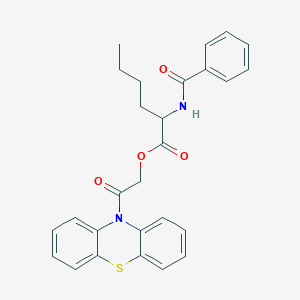
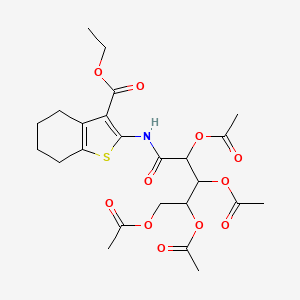
![N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B15008254.png)
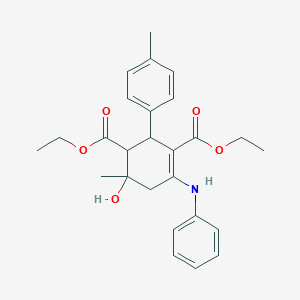
![N-tert-butyl-4,6-bis[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-1,3,5-triazin-2-amine](/img/structure/B15008265.png)
![N'-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15008267.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15008275.png)
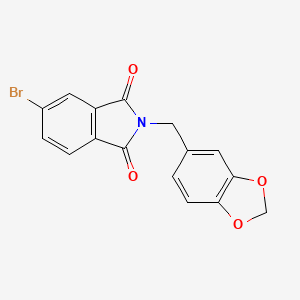
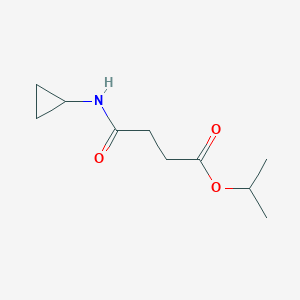
![(5E)-5-[(2,4-dihydroxyphenyl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B15008295.png)
